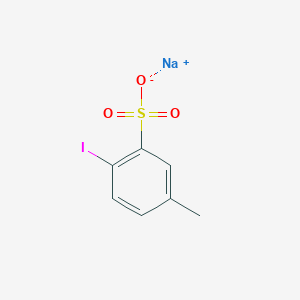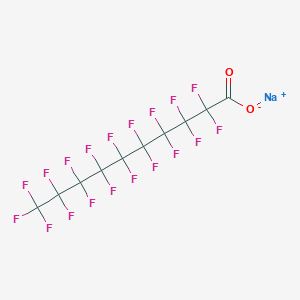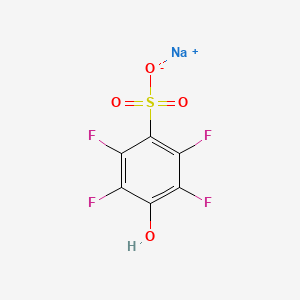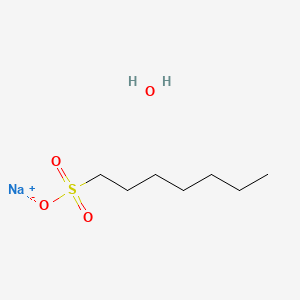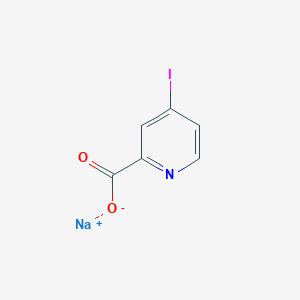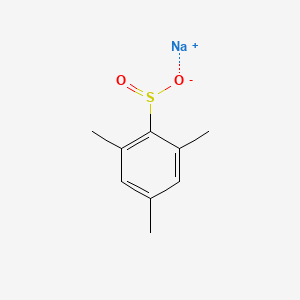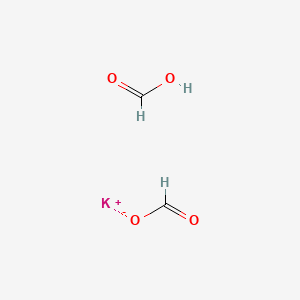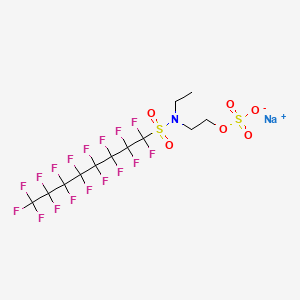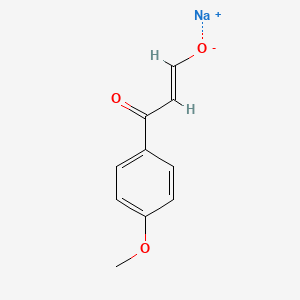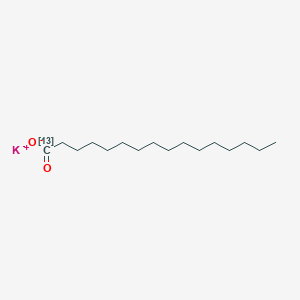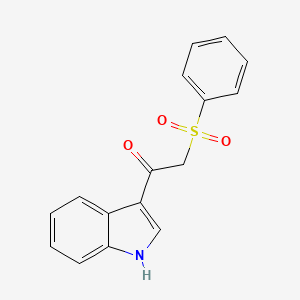
1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .
Synthesis Analysis
The synthesis of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” involves a series of chemical reactions. One method involves a sequential C–H allenylation/annulation starting from easily available N-methoxycarbamoyl indoles and propargyl alcohols . Another method involves a direct nucleophilic substitution reaction of a secondary α-carbonyl-substituted hydroxyl group .Molecular Structure Analysis
The molecular structure of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” is characterized by a sulfonyl-bound phenyl ring forming a dihedral angle with the indole ring system . The molecular structure is stabilized by intramolecular C—H…O hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” include a sequential C–H allenylation/annulation and a direct nucleophilic substitution reaction of a secondary α-carbonyl-substituted hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Chalcone Derivatives as Anti-inflammatory Agents
A series of derivatives of 1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone were synthesized and evaluated for their anti-inflammatory activity. This research used a rat hind paw edema model to test the compounds' effectiveness (Rehman, Saini, & Kumar, 2022).
Novel 1H-Indole Derivatives with Antibacterial and Antifungal Activity
Another study synthesized new 1H-Indole derivatives from 1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone. These compounds exhibited significant antibacterial and antifungal activities, tested against organisms like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli (Anonymous, 2020).
Synthesis and Chemical Characterization
Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives
A study focused on synthesizing derivatives as inhibitors of HIV-1 replication, demonstrating promising activity against HIV-1 replication with minimal cytotoxicity (Che et al., 2015).
Synthesis of Diarylpyrazoles Containing a Phenylsulphone
This research synthesized chalcone-based diarylpyrazoles containing a phenylsulphone moiety and evaluated their anti-inflammatory activity. Molecular docking studies were also performed (Nassar et al., 2011).
Anticonvulsant Evaluation of Clubbed Indole-1,2,4-triazine Derivatives
Indole derivatives were synthesized and evaluated as prospective anticonvulsant agents, with specific derivatives showing significant activity in tests (Ahuja & Siddiqui, 2014).
Biological Characterization and Application
- Novel Indole-Based 1,3,4-Oxadiazoles with Antimicrobial Activity: This study synthesized novel indole-based 1,3,4-oxadiazoles, highlighting their potential in antimicrobial activities (Nagarapu & Pingili, 2014).
Zukünftige Richtungen
The synthesis of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” and similar indole derivatives is a topic of ongoing research, with potential applications in the development of new drugs . The efficient synthesis of these compounds could improve the efficiency of drug production and increase the range of potential indole-based pharmaceuticals .
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(11-21(19,20)12-6-2-1-3-7-12)14-10-17-15-9-5-4-8-13(14)15/h1-10,17H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDHHPXSHNAKNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635869 |
Source


|
| Record name | 2-(Benzenesulfonyl)-1-(1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone | |
CAS RN |
292855-52-8 |
Source


|
| Record name | 2-(Benzenesulfonyl)-1-(1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

